Homoeriodictyol 7-O-glucoside
Overview
Description
Homoeriodictyol 7-O-glucoside is a flavonoid compound found in various medicinal plants, citrus fruits, and vegetables. It belongs to the flavanones subclass and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties . The compound is structurally characterized by the presence of a glucose molecule attached to the 7-O position of homoeriodictyol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homoeriodictyol 7-O-glucoside involves several steps, starting with phloroglucinol and D-glucose as the starting materials. The process includes Friedel-Crafts acylation, selective hydroxy protecting, aldol condensation, and glycosylation under phase transfer catalytic conditions . The structures of the synthetic compounds are confirmed using 1H NMR, 13C NMR, and HRMS spectra.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. This approach provides a more efficient alternative to extraction from natural sources, which can be labor-intensive and yield lower quantities .
Chemical Reactions Analysis
Types of Reactions: Homoeriodictyol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include modified flavonoid derivatives with enhanced or altered biological activities .
Scientific Research Applications
Homoeriodictyol 7-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Mechanism of Action
The mechanism of action of homoeriodictyol 7-O-glucoside involves the modulation of various cellular signaling pathways. It activates the Nrf2/ARE pathway, leading to the induction of phase II detoxifying enzymes and antioxidant proteins . This activation provides protection against oxidative stress and inflammation. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Eriodictyol: Another flavonoid in the flavanones subclass with similar antioxidant and anti-inflammatory properties.
Hesperetin: Known for its lipid-lowering and anti-cancer effects.
Homoeriodictyol: A metabolite of eriocitrin with comparable biological activities.
Uniqueness: Homoeriodictyol 7-O-glucoside is unique due to its specific glycosylation at the 7-O position, which enhances its solubility and bioavailability. This structural modification also contributes to its distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCCKUDYVSOLC-YMTXFHFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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